molecular formula C9H9ClO2 B195634 1-(3-Chlorophenyl)-2-hydroxypropan-1-one CAS No. 152943-33-4

1-(3-Chlorophenyl)-2-hydroxypropan-1-one

Cat. No. B195634
M. Wt: 184.62 g/mol
InChI Key: PRVHLTNNKRCHGO-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-hydroxypropan-1-one, commonly known as chlorophenol, is an important organic compound widely used in the synthesis of various compounds. It is a colorless, crystalline solid with a melting point of 63-64 oC and a boiling point of 224 oC. Chlorophenol is a member of the phenol family and is used as a precursor in the synthesis of many pharmaceuticals, agrochemicals, and other products.

Scientific Research Applications

  • Antibacterial Agents : Compounds structurally related to 1-(3-Chlorophenyl)-2-hydroxypropan-1-one have been synthesized and evaluated for their antibacterial efficacy against gram-negative and gram-positive bacteria (Sheikh, Ingle, & Juneja, 2009).

  • Halogenation Reactions : Research on halogenation of compounds similar to 1-(3-Chlorophenyl)-2-hydroxypropan-1-one has been conducted, focusing on understanding the rearrangements during halogenation processes (Aitken & Aitken, 2008).

  • Nonmutagenic Antibacterial Activity : A study found that derivatives of 1-(3-Chlorophenyl)-2-hydroxypropan-1-one showed specific activity against anaerobic bacteria, indicating potential as nonmutagenic antibacterial agents (Dickens et al., 1991).

  • Molecular Structure and Electronic Properties : The molecular structure, electronic properties, and chemical reactivity of compounds closely related to 1-(3-Chlorophenyl)-2-hydroxypropan-1-one have been computationally analyzed, providing insights into their chemical behavior (Adole et al., 2020).

  • GABAB Receptor Antagonists : Certain compounds resembling 1-(3-Chlorophenyl)-2-hydroxypropan-1-one have been synthesized as potential GABAB receptor antagonists, which could have implications in neurological research (Abbenante & Prager, 1992).

  • Substituent Effects in Hydroxylations : Studies have explored the effects of substituents in the hydroxylation reactions of compounds structurally related to 1-(3-Chlorophenyl)-2-hydroxypropan-1-one, shedding light on reaction mechanisms (Hjelmeland, Aronow, & Trudell, 1977).

  • Crystal Structure Characterization : The crystal structure of compounds similar to 1-(3-Chlorophenyl)-2-hydroxypropan-1-one has been investigated, revealing insights into molecular configurations and intermolecular interactions (Wu et al., 2015).

  • Synthesis of Thiazolidinone Derivatives : Research has been conducted on the synthesis of thiazolidinone derivatives, which are structurally related to 1-(3-Chlorophenyl)-2-hydroxypropan-1-one, highlighting potential applications in agriculture and pharmaceuticals (Fan, 2011).

properties

IUPAC Name

1-(3-chlorophenyl)-2-hydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVHLTNNKRCHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592793
Record name 1-(3-Chlorophenyl)-2-hydroxypropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-2-hydroxypropan-1-one

CAS RN

152943-33-4
Record name 1-(3-Chlorophenyl)-2-hydroxypropan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152943334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chlorophenyl)-2-hydroxypropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLOROPHENYL)-2-HYDROXYPROPAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLG232MS8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
NY Jeon, SJ Ko, YS Lee, BT Kim, K Won… - Journal of Molecular …, 2007 - Elsevier
Lipase-catalyzed enantioselective transesterification has been performed to obtain chiral halogenated phenyl 2-hydroxypropanones, key intermediates of pharmaceuticals. Effects of …
Number of citations: 3 www.sciencedirect.com
RJ Lukas, AZ Muresan, MI Damaj… - Journal of medicinal …, 2010 - ACS Publications
To create potentially superior aids to smoking cessation and/or antidepressants and to elucidate bupropion’s possible mechanisms of action(s), 23 analogues based on its active …
Number of citations: 61 pubs.acs.org
AS Demir, Ö Şeşenoglu, E Eren… - Advanced Synthesis …, 2002 - Wiley Online Library
(R)‐Benzoins and (R)‐2‐hydroxypropiophenone derivatives are formed on a preparative scale by benzaldehyde lyase (BAL)‐catalyzed C−C bond formation from aromatic aldehydes …
Number of citations: 202 onlinelibrary.wiley.com
YF Liang, K Wu, S Song, X Li, X Huang, N Jiao - pstorage-acs-6854636.s3 …
Reaction conditions: 3a (30 mg, 0.2 mmol), NBS (7.2 mg, 20 mol%), and [18O]-DMSO (0.4 mL) and a stir bar were added to a 20 mL reaction tube under air. The mixture was stirred at …
BM Nestl, A Bodlenner, R Stuermer, B Hauer… - Tetrahedron …, 2007 - Elsevier
Biocatalytic racemization of straight-chain and cyclic acyloins bearing (halo)alkyl, alkenyl and functionalized (hetero)aryl moieties was accomplished using whole resting cells of bacteria…
Number of citations: 20 www.sciencedirect.com
GW Amarante, M Cavallaro, F Coelho - Journal of the Brazilian …, 2011 - SciELO Brasil
Using Morita-Baylis-Hillman adducts as substrates, the Curtius rearrangement was performed in a sequence that allowed the synthesis of several hydroxy-ketones (acyloins) with great …
Number of citations: 9 www.scielo.br
JE Schultz - 2019 - search.proquest.com
Metal-catalyzed asymmetric reactions have become increasingly important for the synthesis of enantiomerically pure chemicals in the pharmaceutical, agrochemical, fragrance, and …
Number of citations: 0 search.proquest.com
AS Demir, H Hamamci, O Sesenoglu, F Aydogan… - Tetrahedron …, 2001 - Elsevier
A chemoenzymatic synthesis of pharmacological interesting (R)-2-hydroxypropiophenones starting from propiophenone derivatives is described. Manganese(III) acetate-mediated …
Number of citations: 54 www.sciencedirect.com
NN Rao, S Lütz, K Würges… - Organic process research …, 2009 - ACS Publications
In this review article, recently developed continuous biotransformation processes are discussed. The processes are used to carry out resolution, redox reactions, hydrolysis/esterification…
Number of citations: 69 pubs.acs.org
C Nájera
Number of citations: 0

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